Oprelvekin is produced using recombinant DNA technology in Escherichia coli (E. coli). The molecular mass of oprelvekin is approximately 19,000 daltons, and it consists of 177 amino acids. This structure differs from the native interleukin-11, which has 178 amino acids, by lacking an amino-terminal proline residue. Despite this modification, there are no significant differences in bioactivity observed in vitro or in vivo .
The synthesis of oprelvekin involves the use of recombinant DNA technology, where the gene encoding human interleukin-11 is inserted into a plasmid vector and introduced into E. coli. The bacteria then express the protein, which can be harvested and purified. The purification process typically includes several steps such as:
The final product is formulated as a sterile lyophilized powder containing oprelvekin along with stabilizers like glycine and phosphates .
Oprelvekin's molecular formula is , with a CAS number of 145941-26-0. The protein structure consists of 177 amino acids arranged to form a functional cytokine that can bind to its receptor on target cells, stimulating platelet production. The non-glycosylated nature of oprelvekin means it lacks carbohydrate modifications that can affect its pharmacokinetics and bioactivity .
Oprelvekin primarily engages in biological reactions rather than traditional chemical reactions seen with small molecules. Its mechanism involves binding to specific receptors on megakaryocyte progenitor cells, leading to:
These actions are critical during chemotherapy when platelet levels can drop significantly due to myelosuppression .
Oprelvekin acts by binding to the interleukin-11 receptor on target cells, triggering intracellular signaling pathways that promote:
Clinical studies have demonstrated that administration of oprelvekin significantly reduces the incidence of severe thrombocytopenia and accelerates platelet recovery following chemotherapy .
Oprelvekin appears as a white to off-white lyophilized powder. Upon reconstitution with sterile water for injection, it forms a clear solution with a pH around 7.0 and a concentration of 5 mg/mL. Key physical properties include:
Oprelvekin's primary application is in clinical oncology for managing chemotherapy-induced thrombocytopenia. It serves as an alternative to platelet transfusions, providing significant benefits such as:
Research continues into potential new applications for oprelvekin beyond its current indications, including its effects on other hematological conditions .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: